(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate
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Overview
Description
The compound “(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate” is an organic molecule that contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups including a methyl group, a methylsulfanyl group, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Studies have demonstrated the synthesis and structural characterization of related 1,2,4-triazine derivatives, highlighting their significance in organic chemistry for constructing complex molecular frameworks. For instance, research on the synthesis of 1,2,4-triazine derivatives reveals insights into their planarity and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their reactivity and potential as building blocks in organic synthesis (Fun et al., 2011).
Organic Synthesis Applications
The compound and its related structures find applications in the synthesis of novel organic molecules. For example, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate showcased the utility of these compounds in constructing heterocyclic structures with potential bioactivity, highlighting the versatility of 1,2,4-triazine derivatives in organic synthesis (Pokhodylo & Obushak, 2019).
Potential Pharmacological Interest
The triazine core is a common feature in compounds with pharmacological activity. Although direct applications of "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate" in pharmacology were not discussed in the sources, the structural motifs it shares with other triazine derivatives suggest its potential utility in drug design. The synthesis of triazine derivatives and their structural analysis provide essential insights into the design of molecules with potential therapeutic applications, as evidenced by studies on similar compounds (Mojzych et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLXQRXEVHKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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